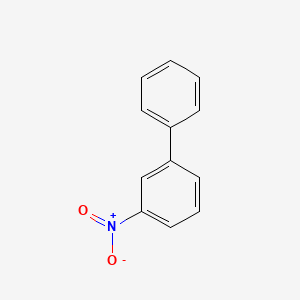

3-Nitrobiphenyl

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408697. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRPEHRWMVMHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175363 | |

| Record name | 1,1'-Biphenyl, 3-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2113-58-8 | |

| Record name | 3-Nitrobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 3-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UA7CEP6GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for 3 Nitrobiphenyl

Conventional Nitration Pathways

Electrophilic Aromatic Nitration of Biphenyl (B1667301)

The direct nitration of biphenyl is a classical approach to introduce a nitro group onto the biphenyl scaffold. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the biphenyl ring acts as a nucleophile, attacking a potent electrophile, the nitronium ion (NO₂⁺).

A standard and widely employed method for generating the necessary nitronium ion is the use of a "mixed acid" system, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) masterorganicchemistry.com. The sulfuric acid, being a stronger acid, protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion masterorganicchemistry.comyoutube.com.

The benzene ring of the biphenyl molecule then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the deprotonation of this intermediate by a weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, which restores the aromaticity of the ring and yields the nitrobiphenyl product masterorganicchemistry.com.

The phenyl group in biphenyl is an ortho, para-directing activator for electrophilic aromatic substitution. Consequently, the direct nitration of biphenyl primarily yields a mixture of 2-nitrobiphenyl (B167123) and 4-nitrobiphenyl (B1678912), with 3-nitrobiphenyl being a minor product. The distribution of these isomers is highly dependent on the reaction conditions.

The ratio of ortho to para isomers can be influenced by the nature of the nitrating agent and the reaction medium. For instance, nitration with nitric acid in sulfuric acid often results in a low ortho:para ratio, while using nitric acid in acetic anhydride can lead to a higher proportion of the ortho isomer rsc.org.

Below is an interactive data table summarizing the typical isomer distribution in the nitration of biphenyl under various conditions.

| Nitrating Agent/System | Ortho (%) | Meta (%) | Para (%) | Source |

| Nitric Acid / Sulfuric Acid | ~30-40 | ~1-5 | ~60-70 | rsc.orgrsc.org |

| Nitric Acid / Acetic Anhydride | Can be higher than para | - | - | rsc.org |

| Free-Radical Conditions | - | Up to 40 | - | rsc.org |

Synthetic Approaches from Substituted Biphenyl Precursors

To circumvent the isomer distribution problem associated with direct nitration, multi-step synthetic sequences starting from substituted precursors are often employed. These methods offer greater control over the final position of the nitro group.

A viable, albeit lengthy, synthetic route to this compound can be envisioned starting from a bromo-toluidine derivative, such as 3-bromo-4-aminotoluene. This multi-step approach allows for the strategic construction of the desired this compound molecule. The synthesis can be outlined as follows:

Diazotization of an Aniline Derivative: The synthesis would begin with an appropriate aniline derivative. For instance, starting with 3-nitroaniline, the amino group can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures.

Gomberg-Bachmann Reaction: The resulting diazonium salt can then be coupled with benzene in a Gomberg-Bachmann reaction. This reaction involves the thermal decomposition of the diazonium salt in the presence of an aromatic substrate (benzene), leading to the formation of a biaryl linkage and yielding this compound. A patent describes a similar process where nitroaniline and benzene are reacted in a solvent containing a halogenated organic acid, a halogenated metal salt, and a nitrite to produce nitrobiphenyl google.com.

Alternative Suzuki Coupling: A more modern and often higher-yielding alternative to the Gomberg-Bachmann reaction is the Suzuki cross-coupling reaction. This would involve preparing an organoboron compound from one of the rings and a halide from the other. For example, 1-bromo-3-nitrobenzene could be coupled with phenylboronic acid in the presence of a palladium catalyst to form this compound. The Suzuki reaction is known for its high functional group tolerance and generally good yields researchgate.net.

While a direct, one-pot synthesis from a bromo-toluidine derivative to this compound is not commonly reported, the principles of diazotization and cross-coupling reactions provide a clear and established framework for such a transformation. For example, a process starting with 3-bromo-N-toluidine would require diazotization of the corresponding aniline (after removal of the N-alkyl group if present), followed by a coupling reaction with benzene, and subsequent modification of the methyl group to a nitro group, or more likely, starting with a precursor that already contains the nitro group or a group that can be easily converted to it.

Advanced and Green Synthesis Approaches

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes, often referred to as "green chemistry" unibo.itresearchgate.net. This has led to research into advanced and greener methods for the synthesis of compounds like this compound.

One promising area is the use of solid acid catalysts, such as zeolites, to replace corrosive and difficult-to-handle liquid acids like sulfuric acid in nitration reactions. Zeolites can offer enhanced regioselectivity due to their shape-selective properties and can be easily recovered and reused, minimizing waste. For instance, the use of a solid zeolite catalyst with concentrated nitric acid has been shown to favor the production of the para isomer in the nitration of substituted aromatics, suggesting that catalyst design could potentially influence the formation of other isomers as well google.com.

Another green approach involves performing reactions in more environmentally benign solvents, such as water, or under solvent-free conditions frontiersin.org. Aqueous phase nitration, for example, reduces the need for volatile and often toxic organic solvents. Research has shown that catalyst-free nitration can be achieved in dilute aqueous nitric acid for certain substrates, which significantly improves the safety and environmental profile of the process frontiersin.org.

Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, are considered greener alternatives for the formation of the biaryl bond. These reactions often proceed under milder conditions than classical methods and can be performed in more environmentally friendly solvent systems, including water researchgate.net. The synthesis of 2-nitrobiphenyl derivatives via Suzuki coupling has been demonstrated to be efficient, and this methodology can be readily adapted for the synthesis of this compound by choosing the appropriate starting materials (e.g., 1-bromo-3-nitrobenzene and phenylboronic acid).

These advanced and green methodologies offer promising avenues for the future synthesis of this compound, with potential benefits in terms of reduced environmental impact, increased safety, and improved efficiency.

Ionic Liquid-Mediated Nitration Reactions

The use of ionic liquids as solvents and catalysts in chemical reactions has garnered considerable attention due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. While the application of ionic liquids in the nitration of various aromatic compounds has been explored, specific data on the regioselective synthesis of this compound remains an area of ongoing research. Generally, the nitration of aromatic compounds in Brønsted acidic ionic liquids has been shown to influence isomer distribution, often favoring the formation of para-isomers. researchgate.net For instance, the nitration of chlorobenzene in certain ionic liquids has demonstrated a higher para-/ortho- product ratio compared to traditional mixed acid nitration. researchgate.net

Mechanochemical approaches, which can be considered a related green chemistry technique, have also been investigated for the nitration of biphenyl. In one study, the nitration of biphenyl using Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) supported on magnesium sulfate (B86663) (MgSO₄) under ball-milling conditions was performed. This method resulted in a mixture of nitrobiphenyl isomers. The product distribution was analyzed by ¹H NMR, revealing a para to ortho isomer ratio of 59:41. researchgate.net Although this method does not strictly employ a conventional ionic liquid, it highlights an alternative, solvent-free approach that can influence isomer ratios.

Table 1: Isomer Distribution in the Mechanochemical Nitration of Biphenyl

| Isomer | Percentage |

| 4-Nitrobiphenyl (para) | 59% |

| 2-Nitrobiphenyl (ortho) | 41% |

| This compound (meta) | Not Reported |

Further research is required to fully elucidate the potential of various ionic liquids to selectively synthesize this compound and to provide detailed data on isomer distributions under different reaction conditions.

Photochemical Nitration Processes

Photochemical methods offer an alternative pathway for the nitration of aromatic compounds, including biphenyl. These reactions are initiated by the absorption of light and can proceed through different mechanisms, leading to a variety of nitrated products.

The photochemical reaction of biphenyl with nitrate ions in aqueous solutions can lead to the formation of hydroxynitrobiphenyls. This process is initiated by the photoexcitation of biphenyl, which is then quenched by the nitrate ion. nih.gov This interaction does not directly lead to the formation of this compound but rather to hydroxylated intermediates which can be subsequently nitrated.

The initial step in the photohydroxynitration of biphenyl involves the interaction of the excited singlet state of biphenyl with a nitrate ion. This interaction leads to the formation of an exciplex or a caged radical ion pair. nih.gov This transient species can then collapse to produce ortho- and para-hydroxybiphenyls. nih.gov While this specific mechanism is detailed for hydroxynitration, the formation of radical ion pairs is a key step in many photochemical reactions and can be a precursor to various substituted products. The direct photochemical nitration of biphenyl to yield this compound has been observed in gas-phase reactions, as will be discussed in the environmental formation section.

Environmental Formation Pathways

This compound can be formed in the environment through atmospheric reactions involving biphenyl. These processes are of interest due to the potential environmental and health impacts of nitroaromatic compounds.

Atmospheric Reactions of Biphenyl

Biphenyl is released into the atmosphere from various sources, and its subsequent atmospheric reactions can lead to the formation of a range of transformation products, including nitrobiphenyls.

The gas-phase reaction of biphenyl with hydroxyl (OH) radicals is a significant atmospheric degradation pathway. This reaction is initiated by the addition of an OH radical to the aromatic ring of biphenyl, forming a hydroxycyclohexadienyl-type radical adduct. In the presence of nitrogen oxides (NOx), this adduct can undergo further reactions to form nitrobiphenyls.

A study on the gas-phase reactions of biphenyl with OH radicals in the presence of NOx identified and quantified the formation of this compound. acs.org The yield of this compound from this reaction was determined to be 0.047 ± 0.034. acs.org This indicates that the atmospheric oxidation of biphenyl initiated by hydroxyl radicals is a viable pathway for the formation of this compound in the environment.

Theoretical studies on the fate of biphenyl-OH adducts in the atmosphere support this finding. Calculations suggest that these radical adducts can react with nitrogen dioxide (NO₂) to form nitrobiphenyls. nih.gov This reaction pathway is considered a significant fate for the biphenyl-OH adducts, alongside their reaction with molecular oxygen (O₂) which primarily leads to the formation of hydroxybiphenyls. nih.gov

Table 2: Yield of this compound from the Gas-Phase Reaction of Biphenyl with OH Radicals

| Product | Yield |

| This compound | 0.047 ± 0.034 |

This environmental formation pathway is crucial for understanding the sources and fate of this compound in the atmosphere.

Influence of Nitrogen Dioxide

The synthesis of this compound can be influenced by the presence of nitrogen dioxide (NO₂), which can act as a nitrating agent under specific conditions. Research into the nitration of aromatic hydrocarbons has explored various methodologies involving NO₂, ranging from atmospheric reactions to catalyzed processes.

Nitrogen dioxide is recognized as a key component in atmospheric chemistry, contributing to the formation of nitroaromatic compounds. In urban environments, hydrocarbons released from combustion processes can undergo nitration with atmospheric nitrogen dioxide. This reaction is often initiated by hydroxy radicals, leading to the formation of compounds such as this compound, among other nitro-polyaromatic hydrocarbons nih.gov.

In more controlled synthetic settings, nitrogen dioxide has been employed as a nitrating reagent, often in conjunction with catalysts to enhance reactivity and selectivity. One innovative approach involves the use of a robust metal-organic framework (MOF), specifically Zr-bptc, to capture nitrogen dioxide from gas streams. This captured NO₂ can then be utilized for the nitration of aromatic substrates acs.orgchemistryviews.orgmanchester.ac.ukresearchgate.netnih.gov. The MOF effectively concentrates the NO₂ and facilitates its release into the reaction medium acs.org. This method presents a milder alternative to traditional nitration techniques that use harsh mixed acids acs.org.

The mechanism of nitration with nitrogen dioxide can vary. In the presence of a strong acid catalyst, the nitronium ion (NO₂⁺) can be generated, which then acts as the electrophile in the aromatic nitration process acs.orgresearchgate.net. In the absence of a strong acid, the reaction may proceed through a radical-based mechanism involving NO₂-derived radicals acs.orgresearchgate.net. Gas-phase studies have also investigated the nitration of aromatic radical cations by nitrogen dioxide acs.org.

Zeolites have also been explored as catalysts for the nitration of aromatic compounds using nitrogen dioxide. For instance, zeolite Hβ has been used to catalyze the nitration of various aromatic substrates with liquid nitrogen dioxide and gaseous oxygen, demonstrating high yields and specific selectivities researchgate.net.

The following table summarizes the reaction conditions and outcomes for the nitration of various aromatic substrates using nitrogen dioxide, illustrating the potential of this reagent in synthesizing nitroaromatic compounds. While specific data for the synthesis of this compound using these exact methods is not detailed in the provided sources, these examples serve to demonstrate the general methodologies.

| Aromatic Substrate | Nitrating System | Catalyst/Support | Temperature | Time | Yield/Conversion | Selectivity | Reference |

| Various Aromatics | Captured NO₂ in CHCl₃ | Zr-bptc MOF | Room Temp. | 1.0 h | 85-98% | - | chemistryviews.org |

| Various Aromatics | Captured NO₂ in CH₂Cl₂ | Zr-bptc MOF | Room Temp. | 0.5 - 1.0 h | High | - | researchgate.net |

| Halogenobenzenes | Liquid NO₂ and Gaseous O₂ | Zeolite Hβ | - | - | High | High para-selectivity | researchgate.net |

| Benzene | NO₂-O₂ system | Acidic ion exchange resin | 0 °C | - | 99.9% conversion | 99.1% for nitrobenzene (B124822) | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 3 Nitrobiphenyl

Mechanistic Investigations of Radical Reactions

Charge Transfer Complex Formation

Organic π-π charge transfer complexes (CTCs) are a class of compounds formed by the association of an electron donor (D) and an electron acceptor (A) molecule, stabilized by a partial transfer of electronic charge. ccspublishing.org.cn The formation and stability of these complexes are governed by the ionization potential of the donor and the electron affinity of the acceptor. acs.org

Nitroaromatic compounds, such as nitrobenzenes, are well-known electron acceptors due to the electron-withdrawing nature of the nitro group, and they readily form CTCs with various electron-rich arenes (donors). scribd.com These complexes typically exhibit new optical absorption bands not present in the individual components, which are characteristic of the charge-transfer transition. acs.org The interaction strength in these donor-acceptor complexes often correlates with the electronic properties of the components. scribd.com

While the formation of charge transfer complexes is a documented phenomenon for many nitroaromatic compounds, specific studies detailing the formation, spectral characteristics, or stability constants of charge transfer complexes involving 3-nitrobiphenyl as the acceptor molecule are not extensively reported in the reviewed literature. However, based on the established principles of physical organic chemistry, this compound is expected to function as a π-electron acceptor in the presence of suitable electron donors.

Sigma Complex Intermediate Pathways

The reactivity of this compound is significantly influenced by the formation of sigma complex intermediates, particularly in nucleophilic aromatic substitution (SNAr) reactions. A sigma complex, also known as a Meisenheimer complex in the context of nucleophilic attack on electron-poor aromatics, is a key intermediate that dictates the reaction pathway. nih.gov

In a typical SNAr mechanism, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom, forming a tetrahedral sp3-hybridized carbon and disrupting the ring's aromaticity. libretexts.org This results in a resonance-stabilized, negatively charged intermediate—the sigma complex. nih.gov The presence of strong electron-withdrawing groups, such as the nitro group on the biphenyl (B1667301) scaffold, is crucial for stabilizing this anionic intermediate, thereby facilitating the reaction. libretexts.orgmasterorganicchemistry.com The reaction completes when a leaving group departs, restoring the aromaticity of the ring. nih.gov

For this compound, the nitro group activates the aromatic ring toward nucleophilic attack. Although the activating effect is strongest when the group is positioned ortho or para to the leaving group, the meta-positioned nitro group still provides significant electronic stabilization for the sigma complex formed during substitution. masterorganicchemistry.com The nitro group can be replaced by various nucleophiles under appropriate conditions. The formation of a Meisenheimer complex is a critical step in the biodegradation pathways of some nitroaromatic compounds, where a hydride adds to the ring, followed by the elimination of a nitrite (B80452) group. acs.orgresearchgate.net This underscores the fundamental role of sigma complex intermediates in the transformations of nitroarenes like this compound.

Catalytic Deoxygenation and Cyclization Reactions

The deoxygenation of the nitro group in nitrobiphenyls is a key transformation that enables powerful cyclization reactions, most notably the synthesis of carbazoles. These reactions are often mediated by phosphine (B1218219) reagents and proceed through specific redox cycling mechanisms. For these intramolecular cyclization reactions, the ortho-isomer, 2-nitrobiphenyl (B167123), is the required substrate.

Phosphine-Mediated Cadogan Cyclizations

The Cadogan reaction is a classic method for synthesizing carbazoles through the reductive cyclization of 2-nitrobiphenyls. scribd.com The reaction is typically mediated by a stoichiometric or catalytic amount of a tervalent phosphorus compound, such as a triarylphosphine (e.g., triphenylphosphine) or a more reactive phosphetane (B12648431). scribd.comrhhz.net The phosphine reagent acts as an oxygen acceptor, deoxygenating the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular C-H insertion on the adjacent phenyl ring to form the carbazole (B46965) core. acs.orgnih.govnih.gov

Modern variations of this reaction have been developed under catalytic conditions, often employing a hydrosilane as the terminal reductant to regenerate the active phosphine catalyst. acs.orgnih.govnih.gov Visible-light-driven photochemical Cadogan-type cyclizations have also been discovered, using an organic photosensitizer to mediate the deoxygenation process under mild, metal-free conditions. ccspublishing.org.cnrhhz.net

P(III)/P(V)=O Redox Cycling Mechanisms

The catalytic efficiency of modern Cadogan reactions and related deoxygenative couplings hinges on the P(III)/P(V)=O redox cycle. nih.gov In this cycle, the active P(III) catalyst (a phosphine) reacts with the nitroarene substrate. This initial step is a deoxygenation event where the phosphine abstracts an oxygen atom from the nitro group, resulting in the formation of the corresponding P(V) phosphine oxide (P=O) and a reduced nitroso intermediate. acs.orgnih.govnih.gov

Kinetic Studies of Deoxygenation Events

Kinetic studies provide significant insight into the mechanism of catalytic deoxygenation. For the phosphine-catalyzed Cadogan cyclization of 2-nitrobiphenyl to carbazole using a phosphetane catalyst and a silane (B1218182) reductant, detailed kinetic analyses have been performed. acs.orgnih.govnih.gov These studies revealed that the reaction is first-order in both the substrate (2-nitrobiphenyl) and the phosphine catalyst, but zeroth-order in the silane reductant. This indicates that the initial deoxygenation of the nitro group by the P(III) catalyst is the rate-determining step, while the regeneration of the catalyst from the P(V)=O state is kinetically fast and not turnover-limiting. acs.orgnih.govnih.gov

Further mechanistic elucidation through Hammett studies, by varying substituents on the 2-nitrobiphenyl substrate, has also been conducted. These studies provide quantitative data on how the electronic properties of the substrate affect the reaction rate.

| Reaction System | Kinetic Parameter | Value | Implication | Reference |

|---|---|---|---|---|

| Phosphetane-catalyzed Cadogan cyclization of 2-nitrobiphenyl | Reaction Order in Substrate | First-Order | Rate is directly proportional to substrate concentration. | nih.gov, acs.org, nih.gov |

| Reaction Order in Catalyst | First-Order | Rate is directly proportional to catalyst concentration. | nih.gov, acs.org, nih.gov | |

| Reaction Order in Silane | Zeroth-Order | Catalyst regeneration is not the rate-limiting step. | nih.gov, acs.org, nih.gov | |

| Hammett Constant (ρ) | +1.5 | Reaction is accelerated by electron-withdrawing groups, indicating negative charge buildup on the substrate in the transition state. | nih.gov, acs.org, nih.gov | |

| Visible-light-driven Cadogan cyclization of 2-nitrobiphenyl | Hammett Constant (ρ) | +1.075 | Reaction is moderately accelerated by electron-withdrawing groups. | rhhz.net |

Intermolecular C-N Coupling Reactions

Beyond intramolecular cyclization, the nitro group of this compound enables its participation in intermolecular C-N bond-forming reactions. These transformations are synthetically valuable for constructing complex amines and N-heterocycles. One major pathway is nucleophilic aromatic substitution (SNAr), where the nitro group can act as a leaving group and be displaced by an amine nucleophile. researchgate.net

A more recent and powerful strategy involves the reductive cross-coupling of nitroarenes with various partners, driven by P(III)/P(V)=O redox catalysis. scientificupdate.com In this methodology, the nitroarene is catalytically deoxygenated to a reactive intermediate that is then intercepted by a coupling partner. A notable example is the coupling of nitroarenes with arylboronic acids to form diarylamines. acs.orgnih.gov

Competition experiments have been instrumental in probing the reactivity of nitrobiphenyls. When 2-nitrobiphenyl was subjected to reductive coupling conditions in the presence of phenylboronic acid, the reaction preferentially yielded the intermolecular C-N cross-coupling product over the intramolecular Cadogan cyclization product (carbazole). acs.orgnih.govresearchgate.net This highlights that intermolecular coupling can effectively outcompete the intramolecular C-H insertion pathway under these catalytic conditions. Other related reactions include the P(III)/P(V)=O catalyzed reaction of nitroarenes with amines to generate N-N bonds (hydrazines) or undergo ring expansion to form azepines. nih.gov

| Nitroarene Substrate | Coupling Partner | Catalytic System | Product Type | Reference |

|---|---|---|---|---|

| Nitrobenzene (B124822) | Phenylboronic acid | Phosphetane P-oxide / PhSiH₃ | Diphenylamine | nih.gov, scientificupdate.com |

| 2-Nitrobiphenyl | Phenylboronic acid | Phosphetane P-oxide / Silane | N-phenyl-[1,1'-biphenyl]-2-amine | nih.gov, researchgate.net |

| 4-(Trifluoromethyl)nitrobenzene | Diethylamine | Phosphetane P-oxide / PhSiH₃ | 2-(Diethylamino)-5-(trifluoromethyl)-3H-azepine | nih.gov |

| Nitroarenes | Primary/Secondary Amines | Phosphetane P-oxide / Silane / Brønsted acid | Unsymmetrical Hydrazines | nih.gov |

| This compound | Amines / Thiols | Base | Substituted Biphenyl Derivatives (via SNAr) |

Applications in Organic Synthesis and Derivative Chemistry of 3 Nitrobiphenyl

Intermediate in Fine Chemical Synthesis

As an intermediate, 3-nitrobiphenyl is utilized in the production of a range of organic compounds, including those with applications in pharmaceuticals, agrochemicals, and the dye industry. solubilityofthings.com The nitro group can be readily reduced to an amino group, forming 3-aminobiphenyl, a key step in the synthesis of more complex and biologically active molecules.

Precursor for Pharmaceutical Compounds

The biphenyl (B1667301) structure is a common motif in many pharmaceutical agents. This compound and its derivatives are studied for their potential as precursors in the synthesis of new drug formulations. ontosight.ai The reduction of the nitro group to an amine is a critical transformation that allows for the introduction of various functional groups, leading to the creation of pharmacologically active compounds. ontosight.ai For instance, derivatives of nitrobiphenyls are used in the synthesis of antipsychotic agents. vulcanchem.com While direct evidence for the use of this compound in specific commercial drugs is not extensively documented in the public domain, its role as a building block for nitrogen-containing biphenyl structures is a key area of research. ontosight.aiontosight.ai

Building Block for Agrochemicals

In the agrochemical sector, this compound serves as a foundational molecule for the development of pesticides and other crop protection agents. ontosight.aisolubilityofthings.com A notable example is the use of 4-methoxy-3-nitrobiphenyl, a derivative of this compound, as a crucial intermediate in the synthesis of the highly effective acaricide, bifenazate. iucr.org The general structure of nitrobiphenyls is also found in various pesticides. nih.gov

Synthesis of Organic Dyes

The aromatic nature of this compound and its ability to be converted into amino derivatives make it a useful intermediate in the dye and pigment industry. ontosight.aisolubilityofthings.com The transformation of the nitro group to an amino group provides a chromophoric system that can be further modified to produce a wide range of colors. ontosight.aiontosight.ai These dyes can be used for coloring textiles and plastics.

Derivatization and Structural Modifications

The chemical structure of this compound allows for various derivatization and structural modification reactions, expanding its utility in organic synthesis. The nitro group enhances the electrophilic character of the aromatic rings, making it susceptible to certain substitution reactions. solubilityofthings.com

Formation of Substituted Nitrobiphenyls

Substituted nitrobiphenyls can be synthesized through various methods, including the nitration of substituted biphenyls or through coupling reactions. ontosight.aigoogle.com These reactions allow for the introduction of a wide range of functional groups onto the biphenyl core, leading to a diverse array of chemical properties and applications.

A key derivative of this compound is 4-methoxy-3-nitrobiphenyl. This compound can be synthesized through the methylation of 3-nitro-biphenyl-4-ol. iucr.org In a typical laboratory procedure, 3-nitro-biphenyl-4-ol is reacted with dimethyl sulfate (B86663) in acetone. iucr.org This synthesis is a critical step in the industrial production of the acaricide bifenazate. iucr.org

| Reactants | Reagents | Product | Application |

| 3-Nitro-biphenyl-4-ol | Dimethyl sulfate, Acetone | 4-Methoxy-3-nitrobiphenyl | Intermediate for Bifenazate |

Table 1: Synthesis of 4-Methoxy-3-nitrobiphenyl

Preparation of Heterocyclic Compounds

The structure of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The nitro group can be reduced and subsequently participate in ring-closing reactions to form nitrogen-containing heterocycles.

The Cadogan reaction, which involves the reductive cyclization of nitrobiphenyls, is a widely used method for synthesizing carbazoles. derpharmachemica.comderpharmachemica.com This reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃) or triethyl phosphite (B83602) (P(OEt)₃), to deoxygenate the nitro group, leading to the formation of a nitrene intermediate that undergoes cyclization. nih.govtandfonline.com The reaction can be performed under thermal or microwave-assisted conditions, with the latter often providing significantly higher yields in shorter reaction times. nih.govtandfonline.com For instance, microwave-assisted synthesis of carbazole (B46965) from nitrobiphenyl in the presence of P(OEt)₃ or PPh₃ can be completed in just 2 minutes with a 96% yield. nih.govtandfonline.com

Various catalysts, such as MoO₂Cl₂(dmf)₂ in the presence of PPh₃, have been used to synthesize a range of carbazole derivatives from disubstituted nitrobiphenyls. nih.govresearchgate.net Palladium-catalyzed reductive annulation is another effective method for carbazole synthesis from 1-aryl-2-nitroaryls. orgsyn.org

Table 1: Synthesis of Carbazole Derivatives from Nitrobiphenyls

| Starting Material | Reagents/Catalyst | Conditions | Product | Yield | Reference |

| Nitrobiphenyl | P(OEt)₃ or PPh₃ | Microwave (200 W) | Carbazole | 96% | tandfonline.com, nih.gov |

| Disubstituted nitrobiphenyls | MoO₂Cl₂(dmf)₂ / PPh₃ | - | Carbazole derivatives | 70-87% | nih.gov, researchgate.net |

| 2'-Nitro-biphenyl-3-carboxylic acid methyl ester | Triphenylphosphine | o-dichlorobenzene | 9H-Carbazole-1-carboxylic acid methyl ester and 9H-Carbazole-3-carboxylic acid methyl ester | 96% (combined) | derpharmachemica.com, derpharmachemica.com |

| o-Nitrobiphenyl | 1,2,2,3,4,4-hexamethylphosphetane, hydrosilane | Homogeneous organocatalytic | Carbazole | - | nih.gov |

While the direct synthesis of indoles from this compound is less common, the general strategy of reductive cyclization of nitroaromatics is a key method for indole (B1671886) synthesis. nih.gov For example, the palladium-catalyzed reductive N-heteroannulation of 1-(2-nitroaryl)-1-alkenes is a versatile method for preparing indoles. orgsyn.org A continuous flow system has been developed for the synthesis of 2-(2,3-dihydro-1H-indol-2-yl) acetate (B1210297) from 4-(2-nitrophenyl)-3-oxobutanoate via a consecutive catalytic hydrogenation process. nih.gov The Fischer indole synthesis, which involves the cyclization of arylhydrazones, is another major route to indoles. bhu.ac.in

Nitrobiphenylene derivatives can be synthesized from nitrobiphenyl precursors through intramolecular cyclization reactions. One approach involves the pyrolysis of 3-nitrobiphenylene-2,2'-iodonium iodide with cuprous oxide, which yields 1-nitrobiphenylene. rsc.org This iodonium (B1229267) salt is prepared by the oxidation and cyclization of 2-iodo-3-nitrobiphenyl. rsc.org An alternative route to a nitrobiphenylene involves the nitration of 1,8-dichlorobiphenylene, which can produce 1,8-dichloro-3-nitro-biphenylene among other isomers. rjpbcs.com The reduction of 1-nitrobiphenylene with stannous chloride yields 1-aminobiphenylene. rsc.org

Environmental Fate and Degradation Mechanisms of 3 Nitrobiphenyl

Atmospheric Persistence and Transformation

Once released into the atmosphere, 3-Nitrobiphenyl is subject to various transformation processes that determine its atmospheric lifetime and the nature of its secondary products. These processes are primarily driven by photochemical reactions and interactions with highly reactive atmospheric radicals.

The atmospheric half-life of this compound is influenced by factors such as sunlight intensity and the concentration of atmospheric oxidants. While specific experimental data for the atmospheric half-life of this compound is limited, its persistence is known to be dependent on both sunlight and microbial activity, and is generally longer than that of smaller NPAHs. For comparison, an estimated half-life for the gas-phase reaction of its isomer, 4-nitrobiphenyl (B1678912), with photochemically produced hydroxyl radicals is approximately 6.8 days. nih.gov The primary mode of atmospheric formation for this compound is through the reaction of its parent compound, biphenyl (B1667301), with hydroxyl radicals (•OH) in the presence of nitrogen dioxide (NO₂). The calculated half-life for the photooxidative degradation of biphenyl by hydroxyl radicals in the air is about 2 days. wikipedia.org

Table 1: Estimated Atmospheric Half-Life Data

| Compound | Degradation Process | Estimated Half-Life | Conditions |

|---|---|---|---|

| 4-Nitrobiphenyl (isomer) | Reaction with •OH radicals | ~6.8 days | Average atmospheric conditions nih.gov |

Photodegradation involves the alteration of a chemical's structure by light, typically from the sun. nih.gov For nitro-PAHs like this compound, this process can be a significant degradation route. The absorption of ultraviolet (UV) radiation can excite the molecule, leading to chemical transformations. nih.gov The photodegradation of nitro-PAHs can be significantly accelerated in the presence of atmospheric sensitizers, such as anthraquinone. researchgate.net

A potential photodegradation pathway for this compound involves photoreduction. In environments with hydrogen-atom donors and low levels of dissolved oxygen, such as certain organic aerosols, the nitro group (-NO₂) can be reduced to an amino group (-NH₂), forming 3-aminobiphenyl. researchgate.net This transformation is significant as it alters the chemical properties and potential toxicity of the compound.

The dominant chemical loss process for most aromatic hydrocarbons in the atmosphere is their reaction with the hydroxyl radical (•OH). nih.gov The gas-phase formation of this compound is initiated by the addition of an •OH radical to the biphenyl molecule, forming an OH-biphenyl adduct. nih.gov This intermediate then undergoes further reaction.

This OH-biphenyl adduct can react with either molecular oxygen (O₂) or nitrogen dioxide (NO₂). cdc.gov The reaction with NO₂ leads to the formation of this compound and water. nih.govresearchgate.net Studies have shown that the reactions of the OH-biphenyl adduct with O₂ and NO₂ are of equal importance in the atmosphere at an NO₂ mixing ratio of approximately 0.6 ppmV. cdc.govtandfonline.com In environments with significant NOx pollution, the pathway leading to this compound formation becomes more prominent. cdc.gov

While nitrate (B79036) radicals (NO₃) are another key atmospheric oxidant, especially at night, studies have not observed the formation of this compound from the direct reaction of NO₃ radicals with biphenyl. cdc.gov

Aqueous Phase Degradation

In aquatic systems, the fate of this compound is determined by a combination of biological and non-biological degradation processes. These pathways influence its persistence in water and sediment.

Microbial degradation is a key process in the environmental breakdown of many organic pollutants. Certain microorganisms have evolved metabolic pathways to utilize nitroaromatic compounds. For this compound, specific bacterial strains have been shown to initiate its transformation.

A soil isolate identified as Pseudomonas cruciviae (strain S93B1) has demonstrated the ability to convert m-nitrobiphenyl (this compound) into m-nitrobenzoic acid. tandfonline.comnih.gov This transformation represents an initial oxidation step in the biodegradation pathway. While the complete mineralization pathway for this compound by this strain has not been fully elucidated, the degradation of other nitroaromatic compounds by Pseudomonas species often involves several key steps. For instance, the degradation of nitrobenzene (B124822) by Pseudomonas pseudoalcaligenes involves the reduction of the nitro group to a hydroxylamino group and then to an amino group, followed by enzymatic ring cleavage. nih.gov It is plausible that the degradation of this compound follows a similar sequence of reactions, ultimately leading to the breakdown of the aromatic rings. pnas.org

Table 2: Documented Biotic Transformation of this compound

| Microorganism | Compound | Transformation Product | Reference(s) |

|---|

In the absence of microbial activity, this compound can be degraded through abiotic processes, primarily photolysis. Hydrolysis, the reaction with water, is generally not a significant degradation pathway for aromatic nitro compounds under typical environmental pH conditions. nih.gov

Aqueous photolysis, however, can be a significant fate process. The environmental half-life of this compound in water due to photolysis has been reported to be between 48 and 72 hours under neutral pH (pH 7) and a temperature of 25°C. This indicates a relatively rapid degradation in sunlit surface waters. The photodegradation of biphenyl in aqueous solutions containing nitrate ions has been shown to produce hydroxynitrobiphenyls, suggesting that similar photochemical reactions could contribute to the transformation of this compound itself.

Table 3: Abiotic Degradation of this compound in Water

| Degradation Pathway | Half-Life | Conditions |

|---|---|---|

| Photolysis | 48–72 hours | pH 7, 25°C |

Bioaccumulation Potential in Ecological Systems

The potential for a chemical to bioaccumulate in an ecosystem is a significant factor in determining its environmental risk. Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its loss, leading to a concentration of the chemical in the organism's tissues. sparkl.mewikipedia.org This is particularly concerning for persistent, fat-soluble compounds that can be stored in the fatty tissues of organisms. epa.gov When these organisms are consumed by others, the concentration of the substance can increase at each successive level of the food chain, a process known as biomagnification. sparkl.mewikipedia.orgepa.gov

Research has demonstrated the bioaccumulation of this compound in aquatic organisms. Studies on lake trout from Lake Michigan have identified this compound as one of the most abundant nitro-polycyclic aromatic hydrocarbon (NPAH) compounds. nih.gov In these studies, this compound, along with 2-Nitrobiphenyl (B167123), accounted for a significant portion of the total NPAHs detected in the fish tissue. nih.gov

The high abundance of this compound in lake trout is thought to be a result of two primary factors: its uptake from the water and its metabolic rate. nih.gov Despite not being detected in the lake's sediments, it is hypothesized that this compound is taken up by the trout directly from the water column through their gills. nih.gov This is plausible given its relatively low octanol-water partition coefficient (Kow) compared to other NPAHs, which suggests a degree of water solubility. nih.gov Furthermore, the compound appears to be metabolized slowly by the fish, allowing it to accumulate in their bodies over time. nih.gov

The process of bioaccumulation starts at the lower levels of the food chain. Phytoplankton can absorb chemicals from the water, and they are then consumed by zooplankton and small fish. epa.govsciencelearn.org.nz As larger predators consume these smaller organisms, the toxins become more concentrated, a process known as biomagnification. epa.gov This accumulation in top predators, such as lake trout, highlights the potential for this compound to be transferred through the aquatic food web. epa.govnih.gov

| Compound | Median Contribution to Total Σ9NPAH (%) | Probable Reason for Abundance | Source |

|---|---|---|---|

| This compound | 14% | Slow metabolism | nih.gov |

| 2-Nitrobiphenyl | 23% | Slow metabolism | nih.gov |

| 1-Nitronaphthalene | ~10% | Rapid clearance relative to other NPAHs | nih.gov |

| 2-Nitronaphthalene | ~10% | Rapid clearance relative to other NPAHs | nih.gov |

| 1-Nitropyrene | 10-15% | Rapid clearance in fish | nih.gov |

| 6-Nitrochrysene | 10-15% | Rapid clearance in fish | nih.gov |

Environmental Monitoring and Distribution Studies

Environmental monitoring involves the systematic sampling of air, water, soil, and biota to determine the extent and concentration of pollutants. trios.denuviatech-instruments.com For compounds like this compound, monitoring is crucial for understanding its distribution, identifying sources, and assessing potential risks to ecosystems and human health. epa.gov While data on many nitroaromatic compounds are limited, studies indicate their presence in various environmental compartments. epa.gov

Pollutants like nitroaromatic compounds can enter aquatic environments through several pathways, including atmospheric deposition, urban runoff, and municipal or industrial wastewater discharges. nih.gov Once in the water, their fate is governed by properties such as water solubility and their tendency to adsorb to sediment. who.int this compound has very low solubility in water, which suggests it is not likely to be mobile in the environment. fishersci.comsolubilityofthings.com

The natural concentration of nitrates in surface water is generally low (less than 1 mg/L). epa.gov However, monitoring data for specific nitroaromatic compounds like this compound in water systems are not extensively available. epa.gov Its presence in aquatic organisms like lake trout implies its presence in the water column, even if at very low or hard-to-detect concentrations. nih.gov The detection of its parent compound, biphenyl, in river and estuarine sediments, sometimes at high concentrations near industrial sites, further suggests a potential for related compounds to be present in these water systems. who.int

Industrial activities are a primary source of nitroaromatic compounds in the environment. epa.gov These chemicals are used as intermediates in the manufacturing of a wide range of products, including dyes, pharmaceuticals, pesticides, and pigments. epa.govsolubilityofthings.com Consequently, industrial wastewater can be a significant pathway for their release into aquatic ecosystems. dcceew.gov.au

While direct monitoring data for this compound in specific industrial effluents is scarce, its origins point towards industrial sources. This compound can be formed as a breakdown product of biphenyl, a compound used in dye carriers for the textile industry and as a heat transfer fluid. dcceew.gov.au Biphenyl has been detected in wastewater effluents from textile mills and other industrial processes. dcceew.gov.au The presence of this compound is also noted in the context of industrial waste management, indicating its recognition as a potential environmental contaminant originating from industrial sources. epa.gov

| Compound | Associated Industrial Activity | Mode of Entry into Environment | Source |

|---|---|---|---|

| This compound | Intermediate in synthesis of dyes, pharmaceuticals, agrochemicals. | Industrial discharges. | solubilityofthings.com |

| Biphenyl (precursor) | Dye carriers for textile dyeing, heat transfer fluids. | Wastewater effluents from textile mills and industrial processes. | dcceew.gov.au |

| Nitroaromatics (general class) | Explosive, dye, pigment, pharmaceutical, rubber, pesticide, and perfume industries. | Release to the atmosphere and water. | epa.gov |

Toxicological and Biological Investigations of 3 Nitrobiphenyl

Genotoxicity and Carcinogenicity Studies

Induction of DNA Damage and Mutations

Research indicates that 3-Nitrobiphenyl (3-NBP) possesses genotoxic properties, meaning it can damage DNA and lead to mutations. Like other nitroaromatic compounds, 3-NBP can cause DNA strand breaks. The mechanism of action involves the reduction of its nitro group to form reactive intermediates that can interact with cellular components, including DNA. Studies on a variety of nitroarenes have demonstrated their ability to elicit DNA repair responses in rodent hepatocytes, a hallmark of DNA damage. nih.gov For instance, in tests with rat and mouse hepatocytes, several nitroarenes were found to be genotoxic, indicating they are metabolically activated to DNA-damaging species within these cells. nih.gov

The genotoxicity of nitroaromatic compounds is a significant concern as it is often linked to their carcinogenic potential. The ability of these compounds to induce mutations has been observed in various testing systems. For example, 3-NBP has been identified as having mutagenic potential in certain bacterial assays. The comet assay, a method for detecting DNA damage at the single-cell level, is frequently used to evaluate the genotoxic potential of chemical compounds across different tissues. criver.com

Table 1: Genotoxicity Profile of Related Nitroarenes in Rodent Hepatocytes

| Compound | Genotoxic Response in Rat Hepatocytes | Genotoxic Response in Mouse Hepatocytes |

|---|---|---|

| 1-Nitropyrene | Positive | Positive |

| 1,3-Dinitropyrene | Positive | Positive |

| 1,6-Dinitropyrene | Positive | Positive |

| 1,8-Dinitropyrene | Positive | Positive |

| 3-Nitrofluoranthene | Positive | Positive |

| 2-Nitrofluorene | Positive | Positive |

Source: Adapted from studies on the genotoxicity of nitroarenes. nih.gov

Contribution to Carcinogenic Potential

Cellular and Molecular Toxicity Mechanisms

Oxidative Stress Induction and Reactive Oxygen Species Generation

A key mechanism of this compound's toxicity is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. cellgs.comnih.gov The metabolism of 3-NBP can lead to the generation of ROS, which are highly reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide. cellgs.com This increased level of ROS can lead to widespread cellular damage. cellgs.com The generation of ROS is a common feature of the toxicity of many environmental pollutants and is implicated in the pathogenesis of various diseases. sci-hub.senih.gov

Table 2: Common Reactive Oxygen Species (ROS) and their Nature

| Reactive Species | Description |

|---|---|

| Superoxide anion (O₂⁻) | A free radical produced during aerobic metabolism. cellgs.com |

| Hydrogen peroxide (H₂O₂) | A reactive oxygen species that is less toxic than superoxide anion but can still cause cellular damage. cellgs.com |

| Hydroxyl radical (HO•) | A highly reactive ROS that can damage DNA, proteins, and lipids. nih.gov |

Source: General information on reactive oxygen species. cellgs.comnih.gov

Alterations in Cell Survival and Proliferation Pathways

Exposure to nitroaromatic compounds like this compound can lead to significant alterations in biochemical pathways associated with cell survival and proliferation. For instance, studies on the related compound nitrofen (B51676) have shown that it can suppress cell proliferation and induce apoptosis (programmed cell death). researchgate.net This is often accompanied by the downregulation of proteins essential for cell division, such as proliferating cell nuclear antigen (PCNA). researchgate.net Furthermore, these compounds can affect key signaling pathways that regulate cell fate. For example, the p38 mitogen-activated protein kinase (p38-MAPK) pathway, which is involved in cellular responses to stress, can be activated by such compounds, leading to apoptosis. researchgate.net The disruption of these fundamental cellular processes highlights the broad-ranging toxic effects of this compound at the molecular level. Research has also indicated that neurotrophin-3 (NT-3), a factor involved in cell survival, can be influenced by external signals, suggesting that the cellular environment plays a crucial role in determining cell fate following toxicant exposure. nih.gov

Developmental Toxicity Assessment

The developmental toxicity of this compound has been a subject of scientific inquiry, particularly focusing on its potential to cause embryonic malformations and its interaction with crucial biological pathways.

Embryonic Malformation Studies in Model Organisms

Investigations into the effects of this compound on developing organisms have utilized model systems to understand its teratogenic potential. One such study assessed the developmental toxicity of a range of nitroaromatic compounds, including this compound, and found that exposure led to malformations in embryos at specific concentrations, highlighting the developmental risks associated with this compound.

The embryonic zebrafish (Danio rerio) model has been instrumental in evaluating the toxicity of various environmental pollutants, including nitrated polycyclic aromatic hydrocarbons (NPAHs). nih.gov In a comprehensive study, while many NPAHs were tested, this compound was noted to cause specific defects. nih.gov Research has indicated that some nitrated aromatic compounds can lead to developmental issues in embryos.

Table 1: Summary of Developmental Toxicity Endpoints for select Nitroaromatic Compounds in Zebrafish Embryos

| Compound | Observed Developmental Effects |

| 1,3-dinitropyrene | Pericardial edema, yolk sac edema, craniofacial malformations |

| 1-aminopyrene | Mortality, pericardial edema, yolk sac edema, craniofacial malformations |

| 1-nitropyrene | Defects in circulation |

| 3-nitrofluoranthene | Defects in circulation |

| This table is based on findings from a study on the developmental toxicity of various NPAHs and HPAHs in zebrafish embryos. nih.gov |

Aryl Hydrocarbon Receptor (AHR) Activity and Its Role in Toxicity

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a critical role in mediating the toxic effects of many aromatic environmental pollutants. nih.govexlibrisgroup.com Upon binding to a ligand, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs), leading to the transcription of target genes, including various metabolic enzymes like cytochrome P450 1A1 (Cyp1a1). nih.govuniprot.org

Studies have investigated the ability of nitrated polycyclic aromatic hydrocarbons (NPAHs) to activate the AHR pathway as a potential mechanism of their toxicity. nih.gov Research on structurally related compounds suggests that the interaction with the AHR can be a key step in initiating toxic responses. nih.gov While direct and extensive data on this compound's AHR activity is limited in the provided results, the broader class of NPAHs is known to be evaluated for such interactions. nih.gov The AHR pathway is a well-established mechanism for the toxicity of many aromatic compounds, and its role in the developmental toxicity of this compound is an area of active investigation. nih.govexlibrisgroup.com

Ecotoxicological Impact on Aquatic Organisms

The release of industrial chemicals into the environment raises concerns about their impact on aquatic ecosystems. The ecotoxicological effects of this compound, particularly on fish, have been noted.

Effects on Fish Growth and Reproductive Capabilities

Research has indicated that exposure to this compound can adversely affect fish populations, with observed impacts on their growth and reproductive capabilities. The persistence of this compound in the environment contributes to worries about its potential for bioaccumulation within aquatic food chains. While specific quantitative data on the effects of this compound on fish growth and reproduction were not detailed in the provided search results, the general toxicological profile suggests a potential for harm to aquatic life.

Antimicrobial Activity

In addition to its toxicological profile, this compound has been investigated for its potential biological activities, including its efficacy against various microbes.

Efficacy Against Bacterial Strains

Studies have shown that this compound exhibits antimicrobial activity against several bacterial strains. One study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. Another source indicates that this compound displays a toxic effect on Porphyromonas gingivalis, Selenomonas artemidis, and Streptococcus sobrinus. chemicalbook.com The reduction of the nitro group in nitroaromatic compounds can lead to the formation of reactive intermediates that are toxic to microorganisms. oup.com

Table 2: Reported Antimicrobial Activity of this compound and a Related Compound

| Compound | Bacterial Strain | Observed Effect | Reference |

| This compound | Staphylococcus aureus | Effective against | |

| This compound | Escherichia coli | Effective against | |

| This compound | Porphyromonas gingivalis | Toxic effect | chemicalbook.com |

| This compound | Selenomonas artemidis | Toxic effect | chemicalbook.com |

| This compound | Streptococcus sobrinus | Toxic effect | chemicalbook.com |

| 4-Methoxy-3-nitrobiphenyl | Staphylococcus aureus | Inhibitory effects | |

| 4-Methoxy-3-nitrobiphenyl | Escherichia coli | Inhibitory effects |

Occupational Safety Research and Health Risk Assessments

Occupational exposure to this compound is a significant concern, particularly in industrial settings where it is used as an intermediate in the manufacturing of dyes, pharmaceuticals, and agrochemicals. solubilityofthings.com Its persistence in these environments has led to its prioritization in occupational safety studies. Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have established standards for handling carcinogenic substances, which include compounds structurally related to this compound, such as 4-nitrobiphenyl (B1678912). customsmobile.com These regulations often mandate specific handling procedures, personal protective equipment, and employee monitoring to minimize exposure. customsmobile.com

Health risk assessments for nitroaromatic compounds often focus on their mutagenic and carcinogenic potential. researchgate.netoup.com For this compound, research indicates that it can cause DNA damage and induce oxidative stress, which are key mechanisms contributing to carcinogenicity. Although specific occupational exposure limits for this compound are not always established by all regulatory bodies, general guidelines for handling hazardous chemicals apply. fishersci.comfishersci.co.uk This includes ensuring adequate ventilation, using appropriate personal protective equipment such as gloves and eye protection, and adhering to good industrial hygiene practices. fishersci.comfishersci.co.ukthermofisher.com

Biomonitoring plays a crucial role in assessing occupational exposure and the associated health risks. uvsq.frnih.gov While specific biomonitoring methods for this compound are not extensively detailed in the provided results, the general approach for nitroaromatic compounds involves measuring the parent compound or its metabolites in biological samples like urine or blood. uvsq.frnih.gov For instance, studies have identified hemoglobin adducts as biomarkers of exposure to related compounds. acs.org The development of sensitive analytical methods is essential for quantifying exposure levels and implementing effective risk management strategies. nih.gov In a Latvian study aimed at prioritizing chemicals for a national human biomonitoring program, 4-nitrobiphenyl was included in the assessment, highlighting the regulatory interest in this class of compounds. mdpi.com

Advanced Analytical Methodologies for 3 Nitrobiphenyl

Electrochemical Detection Techniques

Modern electroanalytical methods, particularly those based on voltammetry, provide a sensitive and cost-effective alternative to traditional chromatographic techniques for determining trace amounts of 3-Nitrobiphenyl. mdpi.comtandfonline.com The electrochemical reducibility of the nitro group on this compound makes it an ideal candidate for analysis using techniques like Adsorptive Stripping Voltammetry (AdSV) and Differential Pulse Voltammetry (DPV). mdpi.comsemanticscholar.org

Adsorptive Stripping Voltammetry (AdSV) is a highly sensitive electrochemical method used for the determination of nanomolar concentrations of this compound. mdpi.comresearchgate.net The technique leverages the extensive aromatic system of the molecule, which allows for its strong adsorption onto the surface of a hanging mercury drop electrode (HMDE). mdpi.comsemanticscholar.org This preconcentration step, achieved by accumulating the analyte on the electrode surface before the voltammetric scan, significantly enhances the detection signal. For this compound, AdSV at an HMDE is effective within a concentration range of 2x10⁻⁹ to 1x10⁻⁷ mol·L⁻¹. mdpi.comsemanticscholar.orgresearchgate.net The analysis is typically performed in a Britton-Robinson buffer–methanol (B129727) (1:1) mixture. mdpi.com

Differential Pulse Voltammetry (DPV) is another powerful technique for the determination of this compound, offering a wider concentration range than AdSV. mdpi.comtandfonline.com Using an HMDE, DPV can be applied for concentrations ranging from 2x10⁻⁸ to 1x10⁻⁵ mol·L⁻¹. mdpi.comsemanticscholar.orgtandfonline.com The method produces well-defined peaks corresponding to the reduction of the nitro group. mdpi.com In the lowest detectable concentration range, a distinct peak is observed around -0.6 V at an optimal pH. mdpi.com Research has demonstrated the practical application of DPV for analyzing this compound in model samples of drinking and river water after a liquid-liquid extraction and preconcentration step. mdpi.comsemanticscholar.org

The efficiency of both AdSV and DPV is highly dependent on the pH of the supporting electrolyte and the electrode parameters. For this compound, extensive studies have shown that the optimal medium for detection is a Britton-Robinson buffer–methanol (1:1) mixture with a resulting pH of 12. mdpi.comsemanticscholar.orgresearchgate.net At this pH, the voltammetric peaks are highest, best-developed, and most easily evaluated. mdpi.com

The effect of pH on the DPV signal for this compound is significant. As the pH increases, the peak potential shifts towards more negative values. mdpi.com At certain acidic and neutral pH levels (e.g., pH 2.6, 4.0, and 4.9), the compound can exhibit one or two distinct peaks, while at the optimal pH of 12, a single, well-developed peak is observed. mdpi.comsemanticscholar.org

| Resulting pH | Ep Peak 1 (mV) | Ep Peak 2 (mV) |

|---|---|---|

| 2.6 | -213 | - |

| 4.9 | -402 | - |

| 7.1 | -514 | - |

| 8.7 | -615 | - |

| 10.2 | -696 | -605 |

| 12.0 | -695 | - |

| Concentration Range (mol·L⁻¹) | Slope (nA·L·mol⁻¹) | Intercept (nA) | Correlation Coefficient (r) |

|---|---|---|---|

| (2-10) x 10⁻⁸ | 5.3 x 10⁷ | -0.1 | 0.9998 |

| (2-10) x 10⁻⁷ | 5.0 x 10⁷ | 0.9 | 0.9996 |

Chromatographic Separation and Spectroscopic Identification

Chromatographic methods are fundamental for separating this compound from complex mixtures, including its isomers, before identification by spectroscopic detectors. tandfonline.comacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis and structural confirmation of this compound. The technique separates volatile compounds based on their passage through a capillary column. For nitro-PAHs, columns such as a 50 m DB-5 are often employed. unit.no Following separation by GC, the mass spectrometer fragments the analyte molecules and separates the resulting ions based on their mass-to-charge ratio. tandfonline.com This fragmentation pattern serves as a molecular fingerprint, allowing for definitive identification of this compound and its differentiation from isomers like 2-Nitrobiphenyl (B167123) and 4-Nitrobiphenyl (B1678912). acs.org While negative ion chemical ionization (NICI) is commonly used for nitro-PAH analysis due to its sensitivity, electron ionization (EI) can also be used, though it may provide more extensive fragmentation. unit.no

| Parameter | Description |

|---|---|

| Column Type | DB-5 or 2% OV-17 on Gas Chrom P |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Purpose | Separation of isomers, structural confirmation, and quantification |

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive method for analyzing certain aromatic compounds. measurlabs.com However, this compound itself is not naturally fluorescent. To utilize the high sensitivity of fluorimetric detection, a derivatization step is required. researchgate.netresearchgate.net This typically involves the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂), converting this compound into the highly fluorescent 3-aminobiphenyl. researchgate.net This reduction can be performed pre-column or via an online post-column reaction, for instance, using sodium borohydride (B1222165) or a titanium(III)-based reducing agent. researchgate.netresearchgate.net

Once derivatized, the resulting aminobiphenyl can be detected at very low concentrations. For the related compound 4-nitrobiphenyl, this method yields a limit of detection in the range of 10⁻⁷ mol·L⁻¹. researchgate.net The separation is typically achieved using a reversed-phase HPLC column. researchgate.net This approach combines the excellent separation capabilities of HPLC for isomers with the superior sensitivity and selectivity of fluorescence detection for the derivatized analyte. tandfonline.compan.olsztyn.pl

| Parameter | Description |

|---|---|

| Principle | Reduction of non-fluorescent nitrobiphenyl to fluorescent aminobiphenyl |

| Derivatization | Pre-column or post-column chemical reduction (e.g., with Ti(III) reagent) |

| Detection | Fluorescence Detector (FLD) |

| Advantage | High sensitivity and selectivity for the amino derivative |

| Reported LD (for 4-NBP) | 2.0 x 10⁻⁷ mol·L⁻¹ |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Impurities

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of trace-level impurities, including isomers of nitrobiphenyl. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The LC-MS/MS methodology is particularly effective for detecting and quantifying trace amounts of nitroaromatic compounds. For instance, in the analysis of pharmaceutical ingredients, LC-MS/MS can be employed to monitor for genotoxic impurities like nitroaromatics to ensure they are below the Threshold of Toxicological Concern (TTC). nih.gov The typical workflow involves developing a gradient elution method using a suitable column, such as a C18, to separate the target analytes. The separated compounds are then introduced into the mass spectrometer, which is often operated in the positive electrospray ionization (ESI) mode. ijper.org

Multiple Reaction Monitoring (MRM) is a common acquisition mode in LC-MS/MS that provides enhanced selectivity and sensitivity. ijper.orgsettek.comthermofisher.com In MRM, specific precursor-to-product ion transitions are monitored for each analyte, which significantly reduces background noise and allows for accurate quantification at very low concentrations. ijper.orgsettek.comthermofisher.com The method can be validated for various parameters including sensitivity, linearity, precision, and accuracy to ensure reliable results. nih.gov For example, a validated LC-MS/MS method for nitrosamine (B1359907) impurities demonstrated linearity across a range of 5-100 ng/mL with high correlation coefficients (r² > 0.995) and good recovery rates (83.7-107.2% at the limit of quantification). ijper.org

Table 1: Illustrative LC-MS/MS Parameters for Trace Impurity Analysis

| Parameter | Value/Description |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System |

| Column | e.g., Symmetry C18 (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Gradient elution with solvents like 1.0% v/v formic acid in water and methanol |

| Flow Rate | e.g., 0.8 mL/min |

| Column Temperature | e.g., 40°C |

| Autosampler Temperature | e.g., 5°C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Polarity |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

This table presents a generalized set of parameters and may require optimization for specific applications.

Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)

For highly complex mixtures where one-dimensional chromatography may not provide sufficient resolution, two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced separation power. chromatographyonline.comnih.gov This technique subjects the sample to two distinct gas chromatographic separations, providing a much higher peak capacity. chromatographyonline.comnih.gov

In GCxGC, two columns with different stationary phases are connected in series. leco.com The effluent from the first column is trapped, focused, and then rapidly injected into the second, shorter column. This process is repeated throughout the analysis, resulting in a two-dimensional chromatogram where compounds are separated based on two different physicochemical properties. chromatographytoday.com When coupled with a mass spectrometer, typically a time-of-flight (TOF) or quadrupole analyzer, GCxGC-MS becomes an exceptionally powerful tool for the analysis of volatile and semi-volatile compounds in complex matrices. nih.gov

The advantages of GCxGC-MS include:

Increased Peak Capacity and Resolution : Significantly reduces co-elution of analytes. leco.comchromatographytoday.com

Structured Chromatograms : Provides organized, two-dimensional plots that can reveal patterns in the data. leco.com

Enhanced Sensitivity : Can result in an increase in signal-to-noise ratio. leco.com

This technique has been successfully applied to the analysis of complex hydrocarbon mixtures and in fields such as environmental science and metabolomics. chromatographyonline.comleco.comresearchgate.net The enhanced separation capabilities of GCxGC-MS make it a valuable tool for identifying trace impurities, such as isomers of nitrobiphenyl, in various samples.

Table 2: Comparison of 1D-GC and GCxGC for Complex Sample Analysis

| Feature | One-Dimensional GC (1D-GC) | Two-Dimensional GC (GCxGC) |

| Peak Capacity | Lower | Significantly Higher (10-fold or more) chromatographyonline.com |

| Resolution | Limited for highly complex mixtures | Greatly enhanced, reducing peak co-elution chromatographytoday.com |

| Sensitivity | Standard | Often enhanced due to peak focusing leco.com |

| Data Complexity | Simpler chromatograms | More complex, structured 2D chromatograms leco.com |

| Applications | Routine analysis, less complex mixtures | Highly complex mixtures (e.g., petroleum, environmental samples) chromatographyonline.com |

Sample Preparation and Preconcentration Strategies

Effective sample preparation is a critical step in the analytical workflow for this compound, especially when dealing with trace concentrations in complex environmental or biological matrices. The primary goals are to isolate the analyte from interfering components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and widely used method for the separation and preconcentration of analytes from aqueous samples. researchgate.netchromatographyonline.com The technique is based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. chromatographyonline.com For non-polar compounds like this compound, a non-polar organic solvent such as hexane (B92381) can be used to extract it from a water sample. researchgate.net

The classical LLE procedure often involves using a separatory funnel, but this can be cumbersome, prone to emulsion formation, and consume large volumes of solvent. sigmaaldrich.com To overcome these drawbacks, modern approaches have focused on miniaturizing the process. chromatographyonline.com Supported liquid extraction (SLE) is an alternative that uses a solid support material, like diatomaceous earth, to immobilize the aqueous sample. The organic extraction solvent is then passed through the support, allowing for an efficient, emulsion-free extraction with lower solvent consumption. sigmaaldrich.com

In a study on carcinogenic nitrobiphenyls, LLE was successfully employed for the preliminary separation and preconcentration of 2-nitrobiphenyl, this compound, and 4-nitrobiphenyl from drinking and river water samples before voltammetric analysis. researchgate.net

Solid-Phase Extraction (SPE) Coupled with Isotope Dilution

Solid-phase extraction (SPE) is a highly efficient and versatile technique for sample cleanup and concentration. d-nb.info It involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. Interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. d-nb.info SPE offers several advantages over LLE, including higher recovery, reduced solvent usage, and the potential for automation.